4-Amino-2-hydroxybenzophenone
Description
4-Amino-2-hydroxybenzophenone is a benzophenone derivative featuring an amino (-NH₂) group at the 4-position and a hydroxyl (-OH) group at the 2-position of the aromatic ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis, UV-absorbing materials, and organic intermediates . Its dual functional groups enable hydrogen bonding and participation in condensation or substitution reactions, distinguishing it from simpler benzophenone analogs.
Properties
CAS No. |
3333-96-8 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(4-amino-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H11NO2/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,15H,14H2 |
InChI Key |
YCLQTMVHFMKKJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and inferred properties of 4-Amino-2-hydroxybenzophenone and related compounds:
Electronic and Reactivity Profiles
- Electron-Donating vs. Electron-Withdrawing Groups: The -NH₂ group in this compound is electron-donating, activating the aromatic ring for electrophilic substitution. In contrast, bromine in 4-Amino-2-bromobenzoic Acid Hydrochloride is electron-withdrawing, directing reactions to specific positions . The hydroxyl group in this compound enhances acidity (pKa ~8–10) compared to non-hydroxylated analogs like 4-Aminoacetophenone .
- Steric Effects: Bulky substituents, such as the benzyloxy group in 4-Benzyloxyacetophenone, reduce reactivity in sterically hindered environments but improve thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
